Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate
Description
Significance of α-Fluorinated β-Keto Esters in Synthetic Chemistry
α-Fluorinated β-keto esters are highly valuable synthetic intermediates due to the profound influence of the fluorine atom on the molecule's properties. The high electronegativity of fluorine can significantly alter the acidity of adjacent protons and the reactivity of nearby carbonyl groups. The introduction of a fluorine atom at the α-position of a β-keto ester can lead to compounds with enhanced biological activity and metabolic stability, a feature highly sought after in drug discovery.
These fluorinated synthons are employed in a variety of chemical transformations. They can undergo stereoselective reductions to produce α-fluoro-β-hydroxy esters, which are chiral building blocks for numerous biologically active molecules, including fluorinated amino acids and sphingolipid derivatives. alaska.edu The development of methods for the asymmetric synthesis of α-fluorinated β-keto esters, often employing electrophilic fluorinating agents like Selectfluor®, has been a significant area of research, highlighting the importance of these compounds in accessing enantiomerically pure fluorinated targets. nih.gov
Overview of Cyclic β-Keto Esters as Key Synthetic Intermediates
Cyclic β-keto esters are fundamental building blocks in organic synthesis, prized for their versatility in constructing carbocyclic and heterocyclic ring systems. fiveable.meresearchgate.net The presence of the ketone and ester functionalities at a 1,3-relationship allows for a wide range of chemical manipulations. The active methylene group, nestled between the two carbonyls, is readily deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. researchgate.net
These cyclic intermediates are pivotal in the synthesis of natural products and pharmaceuticals. Their rigid framework often allows for a high degree of stereocontrol in chemical reactions. Furthermore, the ester group can be hydrolyzed and decarboxylated, providing a route to substituted cyclic ketones, or it can be transformed into other functional groups, further expanding the synthetic utility of this class of compounds. fiveable.meresearchgate.net
Structural Features and Reactivity Context of Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate
This compound, with the CAS number 84131-42-0, is a specific example of an α-fluorinated cyclic β-keto ester. Its structure, featuring a cyclohexane (B81311) ring functionalized with a ketone at the 2-position, and a methyl carboxylate and a fluorine atom at the 1-position, dictates its chemical behavior.
Structural Features:
The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The substituents on the ring will have preferred axial or equatorial orientations to minimize steric strain. The fluorine atom and the methyl carboxylate group at the quaternary α-carbon introduce significant steric and electronic effects. The carbon-fluorine bond is highly polarized, and the fluorine atom can engage in dipole-dipole interactions and potentially influence the conformational preference of the ring.
The presence of the electron-withdrawing fluorine atom is expected to increase the electrophilicity of the adjacent carbonyl carbon of the ketone. This heightened reactivity can be exploited in nucleophilic addition reactions.
Reactivity Context:
The reactivity of this compound is governed by the interplay of its functional groups. The general reactivity patterns of β-keto esters, such as enolate formation and subsequent reactions, are modulated by the α-fluoro substituent.
Electrophilic Fluorination: The synthesis of this compound would typically involve the electrophilic fluorination of the parent β-keto ester, methyl 2-oxocyclohexane-1-carboxylate. Reagents such as Selectfluor® are commonly used for this transformation. sapub.org The reaction proceeds through the enol or enolate form of the β-keto ester. sapub.org
Reactions at the Carbonyl Groups: The ketone and ester carbonyls are susceptible to nucleophilic attack. The increased electrophilicity of the keto-carbonyl due to the adjacent fluorine atom makes it a prime target for nucleophiles. Reductions of the ketone would lead to the corresponding α-fluoro-α-carbomethoxy-cyclohexanol.
Hydrolysis and Decarboxylation: Under appropriate conditions, the methyl ester can be hydrolyzed to a carboxylic acid. Subsequent heating can lead to decarboxylation, yielding 2-fluorocyclohexanone (B1314666). This provides a synthetic route to α-fluorinated cyclic ketones, which are themselves valuable synthetic intermediates.
While specific experimental data for this compound is not extensively reported in publicly available literature, its chemical properties can be reliably inferred from the well-established chemistry of α-fluorinated β-keto esters and cyclic β-keto esters.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-fluoro-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-12-7(11)8(9)5-3-2-4-6(8)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMZQUWNLXPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Methyl 1 Fluoro 2 Oxocyclohexane 1 Carboxylate
Enolate Formation and Reactivity Profiles of Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate
The formation of an enolate is a critical step in many reactions of carbonyl compounds, including β-keto esters. For this compound, the presence of the α-fluoro atom significantly impacts the acidity of the α-proton and the subsequent reactivity of the enolate. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the α-hydrogen, facilitating its abstraction by a base to form the corresponding enolate.
However, the reactivity of the resulting enolate is a nuanced interplay of several factors. While the electron-withdrawing nature of fluorine can decrease the nucleophilicity of the enolate carbanion, the enolate itself can exist in different conformations. Theoretical studies on the closely related 2-fluorocyclohexanone (B1314666) have shown that the conformational equilibrium is influenced by a combination of hyperconjugation, electrostatic, and steric effects nih.gov. In the enolate of this compound, the orientation of the fluorine atom relative to the enolate double bond and the ester group will dictate the steric accessibility and the electronic distribution of the nucleophilic carbon.
The reactivity profile of the enolate is also influenced by the nature of the electrophile and the reaction conditions. Hard electrophiles are more likely to react at the more electronegative oxygen atom of the enolate, while softer electrophiles favor reaction at the carbon atom. The presence of the fluorine atom can modulate this ambident reactivity.
Below is a table summarizing the expected effects of the α-fluoro substituent on enolate formation and reactivity, based on general principles and studies of related fluorinated ketones scispace.com.
| Property | Influence of α-Fluorine | Rationale |
| α-Proton Acidity | Increased | Strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base. |
| Enolate Nucleophilicity | Decreased | The inductive effect of fluorine reduces the electron density on the carbanion. |
| Regioselectivity of Alkylation | Potentially altered | Steric hindrance and electronic effects of the fluorine atom can direct incoming electrophiles. |
| Stereoselectivity of Reactions | Significant influence | The fluorine atom can create a sterically and electronically differentiated environment, leading to facial selectivity. |
Role of Fluorine in Directing Reaction Pathways
The fluorine atom in this compound plays a crucial role in directing the pathways of its reactions. This influence stems from both steric and electronic effects.
Steric Effects: The fluorine atom, although relatively small, can exert significant steric hindrance, influencing the trajectory of incoming reagents. In reactions involving the enolate, the fluorine atom can block one face of the molecule, leading to a preference for attack from the less hindered side. This can result in high levels of diastereoselectivity in reactions such as alkylations and aldol (B89426) additions.
Electronic Effects: The strong electron-withdrawing nature of fluorine has profound electronic consequences:
Stabilization of Transition States: In some reactions, the fluorine atom can stabilize the transition state through hyperconjugative interactions. For instance, computational studies on fluorinated ketones suggest that interactions between the C-F bond and the carbonyl group can influence conformational preferences and, consequently, reactivity nih.gov.
Alteration of Reaction Mechanisms: The presence of fluorine can favor certain reaction pathways over others. For example, in nucleophilic substitution reactions at the α-position, the fluorine atom can influence whether the reaction proceeds via an S\N2 or an enolate-mediated mechanism.
A study on the reactivity of various α-halogenated ketones in borohydride (B1222165) reduction showed that α-fluoro ketones were slightly less reactive than their chloro and bromo counterparts nih.gov. This was attributed to the higher energy barrier for the fluoro ketone to adopt a reactive conformation where the C-F bond is orthogonal to the carbonyl group, which is necessary for optimal orbital overlap nih.gov. This suggests that the conformational preferences dictated by the fluorine atom can have a direct impact on reaction rates.
The following table illustrates the potential influence of the fluorine atom on different reaction types involving this compound.
| Reaction Type | Role of Fluorine | Expected Outcome |
| Enolate Alkylation | Steric hindrance and electronic stabilization | High diastereoselectivity, potential for altered regioselectivity. |
| Aldol Reaction | Facial shielding by the fluorine atom | Formation of specific stereoisomers of the aldol adduct. |
| Nucleophilic Addition to Carbonyl | Electronic destabilization of the carbonyl carbon | Potentially increased reactivity towards nucleophiles. |
| Electrophilic Fluorination | Directing effect on subsequent functionalization | Introduction of a second fluorine atom may be influenced by the first. |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are intricately linked to the stability of intermediates and transition states, which are, in turn, influenced by the α-fluoro substituent.
Thermodynamic Considerations: The thermodynamic aspect of a reaction is governed by the relative stability of reactants and products. In the context of enolate formation, it is crucial to consider the possibility of forming kinetic versus thermodynamic enolates if the ketone is unsymmetrical. For this compound, deprotonation can only occur at the α-position, so regioselectivity is not an issue. However, the stability of the resulting enolate is influenced by the fluorine atom.
The following table provides a qualitative comparison of kinetic and thermodynamic factors in a typical reaction of an α-fluoro-β-keto ester.
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Base | Strong, hindered (e.g., LDA) | Weaker, non-hindered (e.g., NaOEt) |
| Product | The product that is formed fastest | The most stable product |
| Influence of Fluorine | May accelerate the formation of the enolate. | Stabilizes the enolate through inductive effects. |
Transition State Analysis in Catalyzed Transformations
Computational studies are invaluable for understanding the transition states of reactions, providing insights into the origins of selectivity in catalyzed transformations. For reactions involving α-fluoro-β-keto esters, transition state analysis can elucidate how a catalyst interacts with the substrate to control the stereochemical outcome.
In asymmetric catalysis, a chiral catalyst creates a chiral environment around the reacting molecules, leading to a diastereomeric relationship between the transition states for the formation of the two enantiomers of the product. The difference in the free energies of these diastereomeric transition states determines the enantioselectivity of the reaction.
For catalyzed reactions of β-keto esters, transition state models often involve the coordination of the substrate to a metal center or hydrogen bonding interactions with an organocatalyst. The fluorine atom can influence these interactions through its steric bulk and electronic properties.
The table below outlines key aspects that would be considered in a transition state analysis of a catalyzed reaction of this compound.
| Aspect of Transition State | Influence of Fluorine |
| Geometry | The C-F bond length and angle relative to the forming bond can affect steric interactions. |
| Energy | Electronic stabilization or destabilization of the transition state by the fluorine atom. |
| Catalyst-Substrate Interactions | The fluorine atom may participate in or sterically hinder interactions with the catalyst. |
| Orbital Overlap | The alignment of the C-F bond with reacting orbitals can influence the reaction barrier. |
Reactivity and Chemical Transformations of Methyl 1 Fluoro 2 Oxocyclohexane 1 Carboxylate
Reactions at the Carbonyl Center
The carbonyl group of the cyclohexanone ring in Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate is an electrophilic center, susceptible to nucleophilic attack. The reactivity of this carbonyl group is enhanced by the electron-withdrawing effect of the adjacent α-fluoro and α-carboxylate substituents.
Common reactions at the carbonyl center include reduction and addition of nucleophiles. For instance, reduction with hydride reagents like sodium borohydride (B1222165) would be expected to yield the corresponding alcohol, methyl 1-fluoro-2-hydroxycyclohexane-1-carboxylate. The stereochemical outcome of such a reduction would be influenced by the steric and electronic environment around the carbonyl group.
Enzymatic reductions of α-fluoro-β-keto esters have also been reported, offering high stereoselectivity. Ketoreductases (KREDs) can catalyze the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce chiral α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. This approach is valuable for the synthesis of optically active fluorinated building blocks.
Transformations Involving the α-Fluorine Atom
The α-fluorine atom plays a crucial role in the reactivity of this compound, participating in nucleophilic substitutions, rearrangements, and reductive cleavage reactions.
Nucleophilic Substitutions and Rearrangements
While the C-F bond is generally strong, in α-haloketones, the halogen can act as a leaving group in the presence of a base, leading to characteristic rearrangements. The most prominent of these is the Favorskii rearrangement . In this reaction, treatment of a cyclic α-haloketone with a base, such as an alkoxide, leads to a ring contraction.
For this compound, treatment with a base like sodium methoxide would be expected to induce a Favorskii rearrangement. The proposed mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide on the cyclopropanone and ring-opening would yield a cyclopentanecarboxylic acid ester derivative. wikipedia.orgddugu.ac.inalfa-chemistry.com This ring contraction is a powerful synthetic tool for accessing five-membered ring systems from readily available six-membered rings. ddugu.ac.in
Table 1: The Favorskii Rearrangement
| Reactant | Base | Key Intermediate | Product |
|---|
Reductive Cleavage Reactions and Ring Expansions
Reductive Cleavage: The carbon-fluorine bond in this compound can undergo reductive cleavage, a process known as hydrodefluorination. This transformation replaces the fluorine atom with a hydrogen atom, yielding Methyl 2-oxocyclohexane-1-carboxylate. Reductive defluorination can be achieved through various methods, including catalytic hydrogenation or with specific microbial pathways. nih.govnih.gov This reaction is significant for the removal of fluorine from organic molecules.
Ring Expansions: While the Favorskii rearrangement leads to ring contraction, ring expansion reactions are also known for cyclic β-keto esters. These reactions typically proceed through the formation of a cyclopropanol intermediate from the enolate, followed by fragmentation. For example, zinc-mediated reactions of β-keto esters can lead to ring-expanded products. While not directly involving the cleavage of the C-F bond, such transformations represent another facet of the reactivity of the parent ring system.
Palladium-Catalyzed Reactions
The enolate of this compound can serve as a versatile nucleophile in palladium-catalyzed reactions, enabling the formation of new carbon-carbon bonds.
Allylic Alkylation Reactions
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. The enolate generated from this compound can react with allylic electrophiles in the presence of a chiral palladium catalyst. This reaction typically involves the decarboxylation of a β-ketoester to generate a palladium-enolate intermediate, which then undergoes allylation. nih.gov These reactions are crucial for the synthesis of complex molecules with defined stereochemistry at the α-position of the ketone.
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Substrate | Catalyst System | Electrophile | Product Feature |
|---|
Alkene Difunctionalization Processes
Palladium-catalyzed alkene difunctionalization reactions allow for the simultaneous introduction of two new functional groups across a double bond. The enolate of this compound can act as a carbon-based nucleophile in such processes. For instance, in a palladium-catalyzed carbocyclization, an enyne can undergo cyclization, and the resulting intermediate can be trapped by the enolate. This leads to the formation of functionalized carbocycles. nih.gov These reactions showcase the utility of this fluorinated building block in constructing complex molecular architectures.
Decarboxylative Reactions
The structural motif of a β-keto ester, such as in this compound, is prone to decarboxylation, a reaction that involves the loss of carbon dioxide. This transformation is a common strategy in organic synthesis for the generation of ketones from β-keto esters. The presence of the fluorine atom at the α-position can influence the ease and outcome of this reaction.
Decarboxylation of β-keto esters typically proceeds through the corresponding β-keto acid, which is formed by the hydrolysis of the ester. aklectures.com When heated, the β-keto acid can undergo a concerted pericyclic reaction, leading to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. libretexts.org
A widely used method for the decarboxylation of esters is the Krapcho decarboxylation, which is particularly effective for esters with an α-electron-withdrawing group. acs.orgorganic-chemistry.org This reaction is typically carried out in a polar aprotic solvent, often with the addition of a salt such as lithium chloride or sodium chloride, at elevated temperatures. For this compound, this reaction would be expected to yield 2-fluorocyclohexanone (B1314666). nih.gov
The general transformation can be represented as follows:
Reaction Scheme: Decarboxylation to 2-Fluorocyclohexanone

Figure 1: General scheme for the decarboxylation of this compound to 2-Fluorocyclohexanone.
While specific studies on the decarboxylation of this compound are not extensively detailed in the surveyed literature, the reactivity of analogous α,α-difluoro-β-keto esters has been explored. acs.orgnih.gov These studies indicate that decarboxylation can be a facile process, often utilized to generate fluorinated enolates in situ for subsequent reactions. acs.org The conditions for such reactions can vary, but they generally involve heating in the presence of a salt.
The expected product of the decarboxylation of this compound is 2-fluorocyclohexanone. nih.gov The efficiency of this reaction would likely depend on the specific conditions employed, including the solvent, temperature, and the presence of any additives.
Table 1: Hypothetical Reaction Conditions for the Decarboxylation of this compound
| Entry | Solvent | Additive | Temperature (°C) | Expected Product |
| 1 | DMSO | LiCl | 150-180 | 2-Fluorocyclohexanone |
| 2 | DMF | NaCl | 150-180 | 2-Fluorocyclohexanone |
| 3 | H₂O/Acid | Heat | 100 | 2-Fluorocyclohexanone |
| 4 | H₂O/Base | Heat | 100 | 2-Fluorocyclohexanone |
This table presents plausible conditions for the decarboxylation based on general knowledge of the Krapcho reaction and hydrolysis/decarboxylation of β-keto esters. Specific experimental data for this compound is not available in the provided search results.
Michael Additions and Related Conjugate Additions
The Michael addition is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of this compound, its involvement in Michael additions can be considered in two ways: acting as a Michael donor or, after transformation, its derivative acting as a Michael acceptor.
As a β-keto ester, this compound possesses an acidic α-proton which can be removed by a suitable base to form an enolate. This enolate is a soft nucleophile and can, in principle, act as a Michael donor, attacking an α,β-unsaturated acceptor. organicchemistrytutor.comorganic-chemistry.org The presence of the α-fluoro atom will influence the acidity of the proton and the nucleophilicity of the resulting enolate.
The general mechanism for a Michael addition involves the formation of an enolate, followed by its conjugate addition to a Michael acceptor, and subsequent protonation. masterorganicchemistry.com
Reaction Scheme: this compound as a Michael Donor

Figure 2: General scheme illustrating the potential role of this compound as a Michael donor.
Conversely, the product of the decarboxylation of this compound, 2-fluorocyclohexanone, can be a precursor to an α,β-unsaturated ketone. For instance, through an elimination reaction, 2-fluorocyclohex-2-en-1-one could be formed. This α-fluoro-α,β-unsaturated ketone would be an excellent Michael acceptor, susceptible to attack by a variety of soft nucleophiles at the β-position. wikipedia.orglibretexts.org The electrophilicity of the β-carbon in such a system is enhanced by the electron-withdrawing nature of both the carbonyl group and the fluorine atom.
The conjugate addition of various nucleophiles, including organocuprates (Gilman reagents), amines, and thiols, to α,β-unsaturated ketones is a well-established synthetic methodology. libretexts.orgchemistrysteps.com The choice of nucleophile often dictates whether a 1,2- or 1,4-addition occurs, with softer nucleophiles generally favoring the 1,4-addition pathway. masterorganicchemistry.comlibretexts.org
Table 2: Potential Michael Addition Reactions Involving Derivatives of this compound
| Michael Donor (Nucleophile) | Michael Acceptor | Expected Product |
| Enolate of this compound | Methyl vinyl ketone | 1,5-dicarbonyl compound |
| Dimethylcuprate (Gilman reagent) | 2-Fluorocyclohex-2-en-1-one | 3-Methyl-2-fluorocyclohexanone |
| Thiophenol | 2-Fluorocyclohex-2-en-1-one | 2-Fluoro-3-(phenylthio)cyclohexanone |
| Diethylamine | 2-Fluorocyclohex-2-en-1-one | 3-(Diethylamino)-2-fluorocyclohexanone |
Stereochemical Aspects and Asymmetric Synthesis Pertaining to Methyl 1 Fluoro 2 Oxocyclohexane 1 Carboxylate
Chiral Auxiliaries in the Synthesis of Optically Active Derivatives
Chiral auxiliaries are a foundational strategy in asymmetric synthesis, wherein a chiral moiety is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of optically active derivatives of Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate, this approach typically involves attaching a chiral auxiliary to a precursor, such as a β-ketoester, followed by diastereoselective fluorination.
One of the most well-established classes of chiral auxiliaries for asymmetric α-functionalization of carbonyl compounds is the Evans oxazolidinones. sigmaaldrich.com In a typical sequence, an N-acyl oxazolidinone is prepared from a carboxylic acid precursor. The carbonyl group of the auxiliary then directs the stereoselective enolization and subsequent reaction, such as alkylation or, in this context, fluorination. sigmaaldrich.comnih.gov For instance, the enolate of an N-acyl oxazolidinone can be generated and then treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The steric hindrance provided by the substituent on the oxazolidinone (e.g., isopropyl, phenyl, or benzyl (B1604629) group) blocks one face of the enolate, leading to the preferential addition of the fluorine atom from the other face. sigmaaldrich.com After the fluorination step, the chiral auxiliary can be cleaved hydrolytically or via other methods to yield the chiral α-fluorinated carboxylic acid, which can then be esterified to give the target methyl ester. nih.gov
Another relevant class of auxiliaries includes chiral sulfinyl groups, which have been effectively used to direct the asymmetric synthesis of various fluorinated compounds. bioorganica.com.ua This strategy relies on the diastereoselective addition of nucleophiles to sulfinylimines or the reaction of sulfoxide-stabilized carbanions. While not directly applied to the target molecule, these methods underscore the principle of using a removable chiral group to control the stereochemistry of reactions involving fluorinated substrates. bioorganica.com.ua
Table 1: Representative Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary Class | Common Examples | Typical Application |
|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (R)-4-Isopropyl-2-oxazolidinone | Diastereoselective alkylation, aldol (B89426) reactions, and fluorination of N-acyl derivatives. sigmaaldrich.comnih.gov |
Organocatalytic Asymmetric Methodologies
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. For the synthesis of this compound, organocatalytic methods primarily focus on the asymmetric α-fluorination of the precursor, methyl 2-oxocyclohexane-1-carboxylate, or on constructing the fluorinated ring system stereoselectively.
Enamine catalysis, a cornerstone of organocatalysis, is particularly effective for the α-functionalization of carbonyl compounds. Chiral primary or secondary amines, often derived from cinchona alkaloids or proline, are used as catalysts. These catalysts react with a ketone or aldehyde substrate to form a chiral enamine intermediate. This enamine then reacts with an electrophilic fluorinating agent (e.g., NFSI), with the stereochemistry being controlled by the chiral catalyst. Subsequent hydrolysis releases the α-fluorinated product and regenerates the catalyst. cas.cn This strategy has been successfully applied to the α-fluorination of cyclic ketones. cas.cn
Furthermore, organocatalysis can be employed in more complex tandem reactions to build the fluorinated cyclic core with high stereocontrol. For example, a one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones. nih.gov In this process, a β-ketoester is first fluorinated, and then a cinchona alkaloid-derived primary amine catalyzes a Michael addition followed by an intramolecular aldol condensation. This sequence creates multiple stereocenters with high diastereo- and enantioselectivity. nih.gov
Table 2: Selected Organocatalytic Results for the Synthesis of Fluorinated Cyclohexanones
| Catalyst | Michael Acceptor | Product | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| Cinchona Alkaloid Amine | Chalcone | 6-Fluorocyclohex-2-en-1-one | 85 | 15:1 | 98 |
| Cinchona Alkaloid Amine | Chalcone Derivative | 6-Fluorocyclohex-2-en-1-one | 78 | 20:1 | 99 |
| Cinchona Alkaloid Amine | Fluorinated Chalcone | 4,6-Difluorocyclohexanone | 65 | 8:1 | 93 |
Data derived from a one-pot fluorination and Robinson annulation sequence. nih.gov
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a complementary approach to achieve asymmetric fluorination. These methods often involve the generation of a chiral metal enolate from the β-ketoester precursor, which then reacts with an electrophilic fluorine source. The stereoselectivity is governed by the chiral ligand coordinated to the metal center. While specific examples for the direct asymmetric fluorination of methyl 2-oxocyclohexane-1-carboxylate are not extensively detailed in the literature, the principles have been established for related transformations.
For instance, chiral complexes of palladium, nickel, copper, and other metals have been used for the asymmetric α-functionalization of β-dicarbonyl compounds. The general mechanism involves the coordination of the β-ketoester to the metal center, followed by deprotonation to form a chiral metal enolate. The chiral ligands, such as BINAP or DuPhos, create a defined chiral environment around the metal, which dictates the facial selectivity of the subsequent reaction with the electrophilic fluorinating reagent.
A related strategy involves the metal-catalyzed radical functionalization of carbonyl compounds. For example, a ruthenium-catalyzed radical trifluoromethylation of N-acyl oxazolidinones has been demonstrated, where the stereocontrol is provided by the chiral auxiliary, but the key C-CF3 bond-forming step is mediated by the metal complex. nih.gov This highlights the potential for developing metal-based systems for direct asymmetric fluorination.
Diastereoselective Control in Multi-Step Syntheses
In syntheses that generate more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). For derivatives of this compound that may contain additional substituents, achieving high diastereomeric ratios (dr) is critical.
Diastereoselectivity can be controlled through various means, including substrate control, auxiliary control, or reagent control. In the context of building the fluorinated cyclohexane (B81311) ring, tandem reactions like the Robinson annulation are powerful tools. In an organocatalyzed version of this reaction, the catalyst controls not only the enantioselectivity of the initial Michael addition but also influences the subsequent intramolecular aldol cyclization, leading to a specific diastereomer as the major product. nih.gov Research has shown that cinchona alkaloid amine catalysts can yield fluorinated cyclohexenones with diastereomeric ratios as high as 20:1. nih.gov
In other multi-step syntheses, a stereoselective fluorination step can be the key to determining the final diastereoselectivity of the molecule. researchgate.net The stereochemistry of the newly introduced fluorine atom dictates the preferred conformation of intermediates in subsequent steps, thereby directing the approach of reagents and influencing the stereochemical outcome of further transformations.
Enantiomeric Excess and Diastereomeric Ratio Determination in Research
The success of any asymmetric synthesis is quantified by the measurement of enantiomeric excess (ee) and diastereomeric ratio (dr). Enantiomeric excess represents the degree to which one enantiomer is present in greater amounts than the other, while the diastereomeric ratio quantifies the relative amounts of diastereomers produced.
The primary technique for determining the ee of chiral molecules like this compound is chiral High-Performance Liquid Chromatography (HPLC). uma.esheraldopenaccess.us This method uses a stationary phase that is itself chiral, allowing for the separation of enantiomers based on their differential interactions with the column material. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. uma.es
Diastereomeric ratios are often determined using standard chromatographic techniques (like HPLC or Gas Chromatography) on achiral columns, as diastereomers have different physical properties and are generally separable. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for determining dr, as diastereomers typically exhibit distinct signals in the NMR spectrum.
For more advanced analysis, chiroptical detectors, such as Circular Dichroism (CD) detectors, can be coupled with HPLC. heraldopenaccess.usnih.gov These detectors measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric purity of the eluted compounds. nih.govnyu.edu
Table 3: Common Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 2-oxocyclohexane-1-carboxylate |
| N-fluorobenzenesulfonimide (NFSI) |
| (S)-4-Benzyl-2-oxazolidinone |
| (R)-4-Isopropyl-2-oxazolidinone |
| (R)-tert-Butanesulfinamide |
| Chalcone |
| BINAP |
Theoretical and Computational Investigations of Methyl 1 Fluoro 2 Oxocyclohexane 1 Carboxylate
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and conformational preferences. For Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate, DFT calculations are essential to understand how the introduction of a fluorine atom at a quaternary center influences the puckering of the cyclohexane (B81311) ring.
The cyclohexane ring in this molecule is expected to adopt a chair conformation to minimize steric and torsional strain. acs.orgsapub.org However, the presence of bulky substituents—a fluorine atom and a methoxycarbonyl group at the C1 position, and a carbonyl group at the C2 position—complicates the conformational landscape. Two primary chair conformers are possible, differing in the axial or equatorial orientation of the fluorine and methoxycarbonyl groups.
DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), can predict the relative energies of these conformers. researchgate.netresearchgate.net The preference for an axial or equatorial position of the fluorine atom is governed by a balance of steric hindrance and stereoelectronic effects, such as hyperconjugation. researchgate.netresearchgate.net For instance, an axial C-F bond can engage in stabilizing hyperconjugative interactions with anti-periplanar C-C bonds in the ring. Conversely, steric repulsion between the axial fluorine and other axial hydrogens can destabilize this conformation. researchgate.net The methoxycarbonyl group, being larger, generally prefers an equatorial position to minimize 1,3-diaxial interactions. sapub.org
A comprehensive DFT study would involve geometry optimization of all possible low-energy conformers, including chair and potentially twist-boat forms, followed by frequency calculations to confirm them as true minima on the potential energy surface. acs.org The relative Gibbs free energies would then determine the equilibrium populations of each conformer at a given temperature.
Table 1: Predicted Relative Energies of Conformers of this compound
| Conformer | Fluorine Position | Methoxycarbonyl Position | Relative Energy (kcal/mol) |
| A | Axial | Equatorial | 0.00 (most stable) |
| B | Equatorial | Equatorial | 1.5 - 2.5 |
| C | Twist-Boat | - | > 5.0 |
Note: The values presented are hypothetical, based on typical energy differences found in computational studies of similar fluorinated cyclohexanes and are intended to be illustrative.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, NBO)
Understanding the electronic structure of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights. The energy and distribution of these orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack. For this β-keto ester, the HOMO is likely localized on the enolate form, while the LUMO is expected to be centered on the carbonyl groups, particularly the ester carbonyl, making it a target for nucleophiles.
Natural Bond Orbital (NBO) analysis offers a more detailed picture of bonding and electronic delocalization. q-chem.comwisc.edu NBO calculations partition the electron density into localized bonds, lone pairs, and Rydberg orbitals, providing a representation that aligns with classical Lewis structures. q-chem.comfluorine1.ru For the title compound, NBO analysis can quantify hyperconjugative interactions that contribute to conformational stability. For example, it can reveal the stabilization energy (E(2)) associated with the interaction between the lone pairs of the fluorine atom and the antibonding orbitals (σ) of adjacent C-C bonds, or between the oxygen lone pairs of the carbonyl group and neighboring σ orbitals. researchgate.net These interactions, though small, can collectively influence the molecule's preferred geometry and reactivity. researchgate.net
Table 2: Illustrative NBO Analysis Data for Key Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (F) | σ* (C1-C2) | 1.0 - 2.0 |
| LP (F) | σ* (C1-C6) | 1.0 - 2.0 |
| LP (O_carbonyl) | σ* (C1-C2) | 2.0 - 3.5 |
| σ (C-H) | σ* (C-F) | 0.5 - 1.5 |
Note: These E(2) values are hypothetical examples based on NBO studies of similar organic molecules, illustrating the concept of hyperconjugative stabilization.
Mechanistic Modeling of Reaction Pathways
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of this compound typically involves the electrophilic fluorination of the corresponding β-keto ester precursor. researchgate.netcardiff.ac.uksapub.org DFT can be used to model the reaction pathway, for instance, with an electrophilic fluorine source like Selectfluor®. sapub.orgscispace.comacs.org
Mechanistic modeling would involve locating the transition state (TS) for the fluorination step. This is often the rate-determining step and its structure reveals the geometry of the atoms at the point of highest energy along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the TS), one can predict the reaction rate and how it might be influenced by factors such as solvent and catalyst. rsc.org
The reaction is believed to proceed via the enol or enolate form of the β-keto ester, which acts as the nucleophile attacking the electrophilic fluorine reagent. sapub.orgscispace.com Computational studies can map out the potential energy surface for this process, comparing different possible approaches of the fluorinating agent to the enolate. This can help explain the observed stereoselectivity of the reaction, a critical aspect when creating a chiral center. nih.govresearchgate.net
Prediction of Spectroscopic Parameters for Structural Elucidation
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structural verification. DFT methods can accurately calculate NMR chemical shifts, a key parameter in the characterization of organofluorine compounds. nih.govmdpi.comnih.gov
For this compound, predicting the ¹⁹F NMR chemical shift is particularly important. nih.govrsc.orgrsc.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which is influenced by the molecule's conformation and through-space interactions. nih.govmdpi.com By calculating the magnetic shielding tensors for the optimized geometries of the different conformers and averaging them based on their predicted Boltzmann populations, a theoretical ¹⁹F NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the major conformation in solution. rsc.orgrsc.org
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the complete assignment of the molecule's spectrum. nih.gov Furthermore, DFT can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. ekb.eg The calculated frequencies for the C=O stretches of the ketone and ester groups, as well as the C-F stretch, can be compared with experimental IR data to further confirm the compound's structure.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value |
| ¹⁹F NMR Chemical Shift (ppm) | -160 to -190 |
| ¹³C NMR (C-F) Chemical Shift (ppm) | 90 - 100 (J_CF ≈ 180-200 Hz) |
| IR Freq. (C=O, ketone) (cm⁻¹) | 1720 - 1735 |
| IR Freq. (C=O, ester) (cm⁻¹) | 1740 - 1755 |
| IR Freq. (C-F) (cm⁻¹) | 1050 - 1150 |
Note: These are typical ranges for the spectroscopic parameters of α-fluoro-β-keto esters and are provided for illustrative purposes.
Applications of Methyl 1 Fluoro 2 Oxocyclohexane 1 Carboxylate in Complex Molecule Synthesis
Role as a Building Block for Pharmaceutical Intermediates
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. tcichemicals.com As an α-fluoro-β-keto ester, methyl 1-fluoro-2-oxocyclohexane-1-carboxylate is a valuable intermediate for synthesizing complex fluorinated molecules with potential therapeutic applications. nih.govmdpi.com Optically pure α-fluoro-β-hydroxy esters, which can be derived from the reduction of α-fluoro-β-keto esters, are useful in the synthesis of medicinally relevant compounds such as fluorinated amino acids and sphingolipid derivatives. alaska.edu
The strategic placement of a fluorine atom can lead to improved pharmacokinetic and pharmacodynamic profiles of a drug. The table below summarizes the key effects of fluorination in pharmaceutical development.
| Property Affected | Impact of Fluorine Incorporation |
| Metabolic Stability | The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, increasing the drug's half-life. |
| Binding Affinity | Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency. |
| Lipophilicity | The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. |
| Acidity/Basicity | The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect a drug's solubility and binding. |
While specific examples of pharmaceutical intermediates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various developmental drugs. The general class of α-fluoro cyclic ketones serves as a key component in constructing complex, biologically active molecules.
Synthesis of Agrochemical Precursors
Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and environmentally stable pesticides, herbicides, and fungicides. researchgate.net Approximately 30% of all agrochemicals contain fluorine. tcichemicals.com Fluorinated building blocks are crucial for the synthesis of these advanced agricultural products. tcichemicals.com
This compound can serve as a precursor for various fluorinated heterocyclic compounds, which are prominent in modern agrochemicals. For instance, fluorinated pyrazolecarboxamides are a significant class of fungicides. nih.gov The α-fluoro-β-keto ester functionality can be utilized in condensation reactions with hydrazines to form fluorinated pyrazoles.
The table below lists some prominent fluorinated agrochemicals, highlighting the importance of fluorine in this sector.
| Agrochemical | Type | Role of Fluorine |
| Flupyradifurone | Insecticide | Enhances binding to the nicotinic acetylcholine (B1216132) receptor in insects. ccspublishing.org.cn |
| Benzovindiflupyr | Fungicide | Part of the core pyrazole (B372694) carboxamide structure, contributing to its efficacy as an SDHI. ccspublishing.org.cn |
| Isoflucypram | Fungicide | The difluoromethyl group is a key part of the molecule's fungicidal activity. ccspublishing.org.cn |
| Fluazifop-butyl | Herbicide | One of the first trifluoromethylpyridine derivatives in the agrochemical market. semanticscholar.org |
The development of novel agrochemicals with improved efficacy and better environmental profiles relies on the availability of versatile fluorinated building blocks like this compound. researchgate.net
Contribution to Advanced Organic Materials
Fluorinated organic compounds are increasingly used in the development of advanced materials due to their unique properties, such as high thermal stability, chemical resistance, and distinct hydrophobic and oleophobic characteristics. mdpi.com These properties make them suitable for applications in liquid crystals, photovoltaic solar cells, and fluorinated polymers. mdpi.com
This compound, with its reactive functional groups, could potentially be used as a monomer or an intermediate in the synthesis of specialized polymers and materials. The presence of the fluorine atom can impart desirable properties to the resulting material.
| Application Area | Role of Fluorinated Compounds |
| Liquid Crystals | Enhance thermal and chemical stability, and tune electro-optical properties. mdpi.com |
| Polymers | Provide high thermal stability, chemical resistance, low friction coefficients, and unique electrical properties. mdpi.com |
| Surface Coatings | Create hydrophobic and oleophobic surfaces for applications such as water and oil repellents. |
| Organic Electronics | Used in components for devices like smartphone displays and photovoltaic cells to improve performance and longevity. mdpi.com |
The synthesis of novel fluorinated materials is a rapidly growing field, and versatile building blocks are in high demand to create materials with tailored properties for specific technological applications.
Incorporation into Polycyclic and Heterocyclic Systems
The reactivity of the β-keto ester system in this compound makes it a valuable precursor for the synthesis of complex polycyclic and heterocyclic structures. nih.gov Heterocyclic compounds are a cornerstone of medicinal chemistry and agrochemicals. sciencepublishinggroup.com
The α-fluoro-β-keto ester can react with dinucleophiles to form a variety of fluorinated heterocycles. For example, reaction with hydrazine (B178648) derivatives can yield fluorinated pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These reactions provide a direct route to incorporating a fluorinated cyclohexane (B81311) ring into a heterocyclic system.
The table below illustrates some of the heterocyclic systems that can potentially be synthesized from α-fluoro-β-keto esters.
| Reactant | Resulting Heterocycle |
| Hydrazine | Pyrazole |
| Substituted Hydrazines | N-substituted Pyrazoles |
| Hydroxylamine | Isoxazole |
| Amidines | Pyrimidine |
Furthermore, the cyclic nature of this compound makes it an interesting candidate for cycloaddition reactions to build more complex polycyclic frameworks. nih.gov These reactions are powerful tools for the stereocontrolled synthesis of intricate molecular architectures.
Precursor to Structurally Diverse Fluorinated Compounds
This compound is a versatile precursor that can be chemically modified to produce a wide range of other fluorinated compounds. The ketone and ester functional groups offer multiple avenues for further synthetic transformations.
The ketone can be selectively reduced to a hydroxyl group, leading to the formation of α-fluoro-β-hydroxy esters. alaska.edu These products, with their defined stereochemistry, are valuable chiral building blocks for more complex molecules. alaska.edu The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, other esters, or be involved in decarboxylation reactions.
The table below outlines some of the potential transformations of this compound.
| Functional Group | Transformation | Product Class |
| Ketone | Reduction | α-fluoro-β-hydroxy ester |
| Ester | Hydrolysis | α-fluoro-β-keto acid |
| Ester | Aminolysis | α-fluoro-β-keto amide |
| Both | Decarboxylation (after hydrolysis) | α-fluorocyclohexanone |
These transformations allow chemists to use this compound as a starting point to access a variety of other fluorinated building blocks, further expanding its utility in the synthesis of complex target molecules. organic-chemistry.org
Analytical and Spectroscopic Methods for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical elucidation of "Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate". Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, alongside multidimensional techniques like 2D NMR, a detailed molecular picture can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For "this compound", the spectrum would show characteristic signals for the methyl ester protons, typically as a singlet around 3.7-3.9 ppm. The protons on the cyclohexane (B81311) ring would appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm) due to spin-spin coupling with each other and with the fluorine atom. The specific chemical shifts and coupling constants of these ring protons are highly dependent on their stereochemical relationship to the fluorine and carbonyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances for "this compound" would include the carbonyl carbon of the ketone at a significantly downfield chemical shift (around 200 ppm), the ester carbonyl carbon (around 170 ppm), and the carbon of the methyl ester group (around 50-60 ppm). The carbon atom bonded to the fluorine (C1) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorination site. The other cyclohexane ring carbons would appear in the aliphatic region (typically 20-50 ppm), with their chemical shifts influenced by the neighboring functional groups.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for fluorinated compounds, offering high sensitivity and a wide chemical shift range. aiinmr.com For "this compound", the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, coupling between the fluorine and adjacent protons (³JHF) can be observed in both the ¹H and ¹⁹F spectra, aiding in the assignment of the ring protons and confirming the position of the fluorine atom.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. libretexts.orgemerypharma.com
COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivity between the protons on the cyclohexane ring. emerypharma.com
HSQC spectra correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal to its attached proton(s). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons (like C1 and the carbonyl carbons) and piecing together the entire carbon skeleton.
By integrating the data from these various NMR experiments, a comprehensive and unambiguous assignment of the structure and relative stereochemistry of "this compound" can be achieved.
| Nucleus | Typical Chemical Shift (ppm) | Key Features and Interpretation |
| ¹H | 3.7-3.9 (s, 3H) | Methyl ester protons |
| 1.5-3.0 (m) | Cyclohexane ring protons | |
| ¹³C | ~200 | Ketone carbonyl carbon (C2) |
| ~170 | Ester carbonyl carbon | |
| 50-60 | Methyl ester carbon | |
| 90-100 (d, ¹JCF) | Fluorine-bearing carbon (C1) | |
| 20-50 | Other cyclohexane ring carbons | |
| ¹⁹F | Varies | Single resonance, provides information on the electronic environment of fluorine. |
Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for determining the molecular formula and investigating the fragmentation pathways of "this compound".
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For "this compound" (C₈H₁₁FO₃), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.
Fragmentation Analysis: Electron ionization (EI) or other ionization techniques can induce fragmentation of the parent molecule. The resulting fragmentation pattern in the mass spectrum provides valuable structural information. For "this compound", characteristic fragmentation pathways could include:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion corresponding to [M - 31]⁺.
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment ion of [M - 59]⁺.
Decarbonylation (loss of CO): The molecular ion or fragment ions may lose a molecule of carbon monoxide, resulting in a peak at [M - 28]⁺ or other corresponding fragment masses.
Ring cleavage: The cyclohexane ring can undergo various cleavage reactions, leading to a series of smaller fragment ions that can provide further clues about the ring structure.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the confirmation of the connectivity of the atoms within the molecule and can help to distinguish it from structural isomers.
| Ion | m/z (Nominal) | Interpretation |
| [M]⁺ | 174 | Molecular Ion |
| [M - OCH₃]⁺ | 143 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | 115 | Loss of the carbomethoxy group |
| [M - CO]⁺ | 146 | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Functional Group Identification in Context of Reaction Progress
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound" and for monitoring the progress of reactions involving this compound. wiley.com The IR spectrum reveals the vibrational frequencies of the chemical bonds within the molecule. youtube.com
The most prominent and diagnostic absorption bands for "this compound" would be the carbonyl stretching vibrations. Due to the presence of two carbonyl groups, the spectrum is expected to show two distinct, strong absorption bands in the region of 1700-1800 cm⁻¹.
Ketone C=O stretch: The carbonyl group of the cyclohexanone ring will typically absorb in the range of 1715-1730 cm⁻¹.
Ester C=O stretch: The ester carbonyl group will absorb at a slightly higher frequency, generally in the range of 1735-1750 cm⁻¹.
In addition to the carbonyl absorptions, other characteristic bands include:
C-O stretching: The C-O single bond of the ester group will show a strong absorption in the 1000-1300 cm⁻¹ region.
C-H stretching: The C-H bonds of the cyclohexane ring and the methyl group will give rise to absorptions in the 2850-3000 cm⁻¹ range. libretexts.org
C-F stretching: The carbon-fluorine bond will exhibit a stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹. This band can sometimes be difficult to distinguish in a complex spectrum but its presence is indicative of fluorination.
IR spectroscopy is particularly useful for monitoring reactions. For example, in the synthesis of this compound, the appearance of the characteristic ketone and ester carbonyl bands and the disappearance of the reactant's functional group absorptions would indicate the progress of the reaction.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ketone C=O | Stretch | 1715-1730 |
| Ester C=O | Stretch | 1735-1750 |
| C-O (Ester) | Stretch | 1000-1300 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C-F | Stretch | 1000-1400 |
Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration Assignment
When "this compound" is synthesized in an enantiomerically enriched or pure form, chiroptical techniques such as Circular Dichroism (CD) spectroscopy become essential for determining its absolute configuration.
Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, particularly around the chromophores (light-absorbing groups).
In "this compound", the primary chromophore is the carbonyl group of the ketone, which exhibits a weak n → π* electronic transition in the UV-Vis region (typically around 280-300 nm). The sign and magnitude of the Cotton effect (the characteristic peak or trough in the CD spectrum) associated with this transition are directly related to the stereochemistry of the molecule.
For a definitive assignment, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical CD spectrum for a given enantiomer. A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration.
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral molecule. | Determination of the absolute configuration by analyzing the Cotton effect of the ketone n → π* transition. |
Future Research Directions and Emerging Paradigms for Methyl 1 Fluoro 2 Oxocyclohexane 1 Carboxylate
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate is intrinsically linked to the principles of green chemistry. Current methodologies often rely on electrophilic fluorinating agents like Selectfluor™, which, while effective, present challenges in terms of atom economy and the use of stoichiometric reagents. sapub.orgvapourtec.com Future research will likely focus on developing more sustainable and environmentally benign synthetic routes.
One promising avenue is the exploration of catalytic fluorination using less hazardous and more abundant fluoride (B91410) sources. dovepress.com The use of water as a reaction medium is also gaining traction, challenging the long-held belief that fluorination reactions are incompatible with aqueous conditions. rsc.org The development of catalytic systems that can operate efficiently in water would significantly reduce the reliance on volatile organic solvents, thereby improving the environmental footprint of the synthesis. rsc.org
Furthermore, mechanochemical methods, such as ball milling, offer a solvent-free alternative for fluorination reactions. researchgate.net These techniques can lead to faster reaction times, higher yields, and reduced waste generation. researchgate.net Applying mechanochemistry to the synthesis of this compound could represent a significant step towards a more sustainable manufacturing process.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Catalytic Fluorination | Utilizes substoichiometric amounts of a catalyst with a fluoride source. | Improved atom economy, reduced waste. |
| Aqueous Synthesis | Employs water as the reaction solvent. | Reduced use of volatile organic compounds, enhanced safety. rsc.org |
| Mechanochemistry | Solvent-free reaction conditions using mechanical force. | Reduced waste, faster reactions, potential for new reactivity. researchgate.net |
| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, precise control, scalability. durham.ac.ukelveflow.com |
Exploration of New Catalytic Systems for Enantioselective Transformations
The creation of a stereogenic center at the C1 position of this compound through enantioselective fluorination is of paramount importance for its application in life sciences. While significant progress has been made in the asymmetric fluorination of β-keto esters, the development of more efficient and versatile catalytic systems remains a key research objective. nih.govnih.govacs.org
Future research will likely focus on the design and application of novel chiral catalysts. This includes the development of new generations of transition-metal catalysts based on copper, nickel, and palladium with tailored ligand architectures to achieve higher enantioselectivities and broader substrate scopes. nih.govacs.orgacs.org Organocatalysis, utilizing chiral primary amines and other small organic molecules, presents a metal-free alternative that is often more environmentally friendly. researchgate.netnih.gov The combination of different catalytic modes, such as the merger of enamine catalysis with other activation strategies, could also unlock new possibilities for achieving high levels of stereocontrol. acs.orgacs.org
Moreover, the use of biocatalysis, employing enzymes such as ketoreductases, offers a highly selective and sustainable approach for the synthesis of chiral α-fluoro-β-hydroxy esters from their corresponding keto precursors. alaska.eduresearchgate.net This dynamic reductive kinetic resolution (DYRKR) can provide access to specific stereoisomers with high enantiomeric and diastereomeric purity. alaska.eduresearchgate.net
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling.
¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.govspectralservice.de It can be employed to monitor reaction kinetics, identify intermediates, and elucidate the stereochemical outcome of transformations. alaska.edunih.gov The application of quantitative ¹⁹F NMR (qNMR) can provide precise and accurate measurements of reaction yields and purities without the need for chromatographic separation. nih.gov
Computational chemistry , particularly density functional theory (DFT), will play an increasingly important role in unraveling the intricate details of reaction pathways. patonlab.com Theoretical calculations can provide insights into transition state geometries, activation energies, and the origins of stereoselectivity in catalytic reactions. patonlab.com This knowledge can then be used to predict the outcome of new reactions and to design more effective catalysts. The combination of experimental and computational data will be essential for building comprehensive mechanistic models.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.ukelveflow.combeilstein-journals.org The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. elveflow.combeilstein-journals.org
Flow chemistry is particularly well-suited for handling hazardous reagents and exothermic reactions, which are often encountered in fluorination chemistry. durham.ac.uksyrris.com The small reactor volumes minimize the risks associated with potential runaway reactions. Furthermore, flow systems can be readily integrated with in-line purification and analysis techniques, enabling the development of fully automated synthesis platforms. durham.ac.uk
Future research in this area will focus on the design of dedicated flow reactors for the continuous synthesis of this compound. This will involve optimizing reactor design, catalyst immobilization, and the integration of downstream processing steps to create a seamless and efficient manufacturing process.
Table 2: Advantages of Flow Chemistry for Fluorination
| Parameter | Benefit |
|---|---|
| Safety | Small reaction volumes minimize risk of thermal runaways. durham.ac.uk |
| Control | Precise control over temperature, pressure, and residence time. beilstein-journals.org |
| Efficiency | Improved heat and mass transfer lead to faster reactions and higher yields. beilstein-journals.org |
| Scalability | Straightforward scaling by extending operation time or using parallel reactors. |
| Automation | Integration with in-line purification and analysis for automated synthesis. durham.ac.uk |
Discovery of Untapped Reactivity Modes and Applications in Chemical Biology (excluding human trials)
Beyond its role as a synthetic intermediate, this compound possesses a unique combination of functional groups that could be exploited in novel chemical transformations and applications. The α-fluoro-β-keto ester moiety is a versatile precursor for a wide range of other fluorinated building blocks. rsc.orgresearchgate.net
Future research will likely explore the untapped reactivity of this compound. For instance, decarboxylative reactions could provide access to α-fluorocyclohexanone derivatives, which are valuable synthons in their own right. nih.gov The ketone and ester functionalities can be selectively manipulated to introduce further molecular complexity.
In the realm of chemical biology , the unique properties of the fluorine atom make this compound an attractive scaffold for the development of molecular probes. nih.govbath.ac.uk The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies of biological systems, while the carbonyl groups provide handles for the attachment of fluorescent dyes or other reporter groups. ox.ac.uk The development of probes based on this scaffold could enable the study of biological processes in a non-invasive manner.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate?
Synthesis of this compound can involve fluorination of precursor cyclohexane derivatives. A plausible method includes:
- Cyclization : Start with a substituted cyclohexene carboxylate (e.g., methyl 1-cyclohexene-1-carboxylate ).
- Oxidative Fluorination : Use fluorinating agents (e.g., Selectfluor®) under controlled conditions to introduce the fluorine moiety at the 1-position.
- Oxidation : Introduce the 2-oxo group via oxidation with reagents like ceric ammonium nitrate (CAN), as demonstrated in dihydrofuran syntheses . Key parameters: Temperature (20–80°C), solvent polarity (e.g., acetonitrile), and catalyst selection to avoid side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : and NMR to confirm fluorine incorporation and cyclohexane ring conformation .
- X-ray Crystallography : Resolve stereochemistry and confirm the oxo-fluorine spatial arrangement (as seen in analogous cyclohexane carboxylates ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity.
Q. How should researchers handle safety concerns during synthesis?
- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point ~160°F) .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile intermediates.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent hazardous reactions .
Q. What solvents and conditions optimize its stability during storage?
- Store in inert atmospheres (argon/nitrogen) at 2–8°C.
- Use anhydrous solvents (e.g., dichloromethane, THF) to prevent hydrolysis of the ester group.
- Stabilize against thermal decomposition by avoiding prolonged exposure to >40°C .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during fluorination?
- Chiral Catalysts : Employ asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) to direct fluorine addition stereoselectively.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance stereocontrol by stabilizing transition states .
- Temperature Modulation : Lower temperatures (-20°C to 0°C) can favor kinetic over thermodynamic product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
